REACTION_SMILES
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[B-:1]([F:2])([F:3])([F:4])[F:5].[CH2:10]([CH2:11][CH2:12][CH3:13])[n:14]1[cH:15][n:16][cH:17][cH:18]1.[CH3:6][O+:7]([CH3:8])[CH3:9].[Cl:19][CH2:20][CH2:21][Cl:22]>>[B-:1]([F:2])([F:3])([F:4])[F:5].[CH3:6][n+:16]1[cH:15][n:14]([CH2:10][CH2:11][CH2:12][CH3:13])[cH:18][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCn1ccnc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O+](C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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|
Type
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product
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Smiles
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F[B-](F)(F)F
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Name
|
|
Type
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product
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Smiles
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CCCCn1cc[n+](C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |